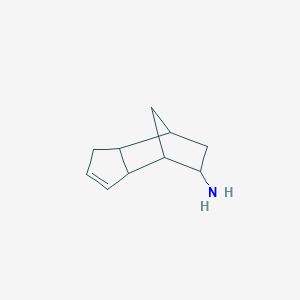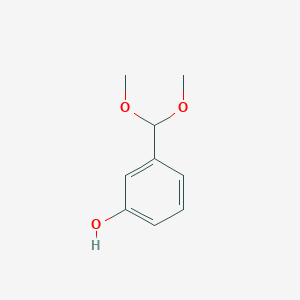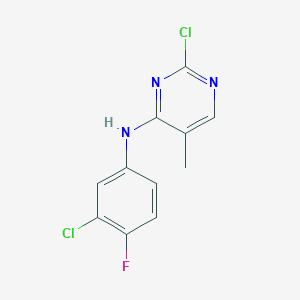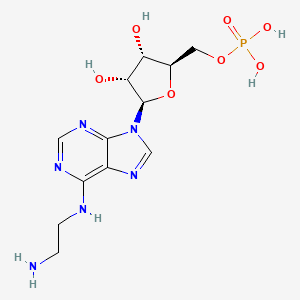
1-Naphthaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaldehyde oxime is an organic compound derived from 1-naphthalenecarboxaldehyde. It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the naphthalene ring. This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde oxime can be synthesized through the reaction of 1-naphthalenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group .
Industrial Production Methods: Industrial production of oximes often involves the use of catalysts to enhance reaction efficiency. For example, calcium oxide (CaO) has been used as a mild and versatile reagent for the preparation of oximes from aldehydes and ketones . This method offers high yields and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution reactions.
Nitrile oxides: from oxidation.
Amines: from reduction.
Wissenschaftliche Forschungsanwendungen
1-Naphthaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Oxime derivatives are explored for their potential as enzyme inhibitors and bioactive compounds.
Medicine: Some oxime compounds exhibit anticancer properties and are studied for their therapeutic potential.
Industry: Oximes are used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-naphthalenecarboxaldehyde, oxime involves its ability to form stable complexes with various molecular targets. The oxime group can interact with metal ions, enzymes, and other biomolecules, modulating their activity. This interaction often involves the formation of hydrogen bonds and coordination complexes, which can alter the function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
- 2-Naphthalenecarboxaldehyde, oxime
- Benzaldehyde oxime
- Acetophenone oxime
Comparison: 1-Naphthaldehyde oxime is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to other oximes. For instance, the aromaticity of the naphthalene ring enhances the stability and reactivity of the oxime group, making it more suitable for specific applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C11H9NO |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
N-(naphthalen-1-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C11H9NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8,13H |
InChI-Schlüssel |
FCTGROAUXINHMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(4-Amino-2-chlorophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8695492.png)

![N-{4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B8695507.png)
![Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B8695516.png)


![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)


